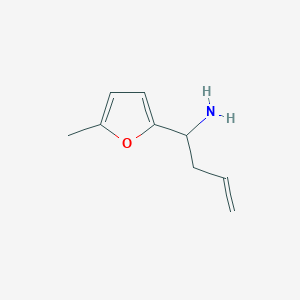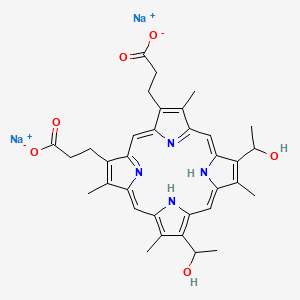
(2-Ethynylcyclobutyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethynylcyclobutyl)methanol is an organic compound with the molecular formula C7H10O It features a cyclobutyl ring substituted with an ethynyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylmethanol with acetylene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production.
化学反应分析
Types of Reactions
(2-Ethynylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce ethylcyclobutylmethanol.
科学研究应用
(2-Ethynylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2-Ethynylcyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in various biological and chemical systems.
相似化合物的比较
Similar Compounds
Cyclobutanol: Similar in structure but lacks the ethynyl group.
Ethynylcyclobutane: Contains the ethynyl group but lacks the hydroxyl group.
Cyclobutylmethanol: Similar but without the ethynyl substitution.
Uniqueness
(2-Ethynylcyclobutyl)methanol is unique due to the presence of both the ethynyl and hydroxyl groups
属性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC 名称 |
(2-ethynylcyclobutyl)methanol |
InChI |
InChI=1S/C7H10O/c1-2-6-3-4-7(6)5-8/h1,6-8H,3-5H2 |
InChI 键 |
HWRCSRPRXDVJNA-UHFFFAOYSA-N |
规范 SMILES |
C#CC1CCC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



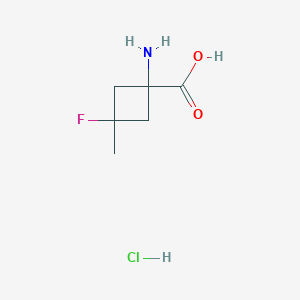

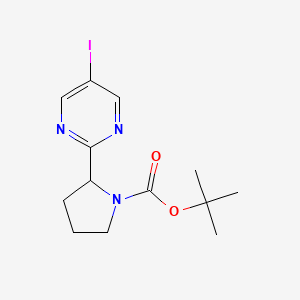
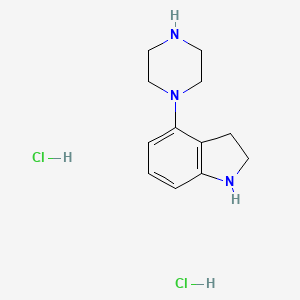

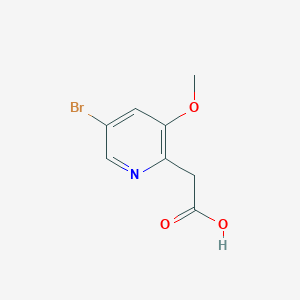
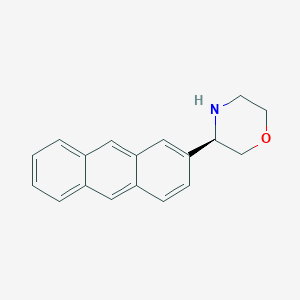
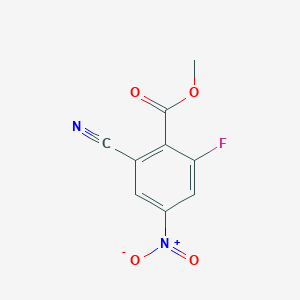
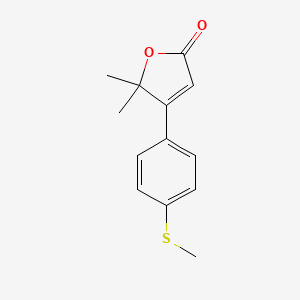
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
